CPG-52364
Description
Contextualizing Toll-like Receptors in Innate Immunity and Pathogenesis
The innate immune system is the body's first line of defense against invading pathogens. Central to this system is the family of proteins known as Toll-like receptors (TLRs). medkoo.com These receptors are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures unique to microorganisms, known as pathogen-associated molecular patterns (PAMPs). medkoo.comresearchgate.net Ligands that can activate TLRs include components like bacterial flagellin (B1172586) and lipopolysaccharide (LPS), as well as nucleic acids from viruses. nih.gov
Upon recognition of a PAMP, TLRs trigger a signaling cascade that leads to the activation of various immune cells, including dendritic cells, macrophages, and B cells. nih.gov This activation results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating an effective immune response to clear the infection. nih.govnih.gov However, the function of TLRs is a double-edged sword. While essential for host defense, inappropriate activation of TLRs by self-derived molecules, often referred to as damage-associated molecular patterns (DAMPs), can lead to the development of autoimmune and inflammatory diseases. medkoo.comresearchgate.net This dysregulation causes the immune system to attack the body's own tissues, contributing to the pathology of conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). nih.gov Consequently, modulating TLR signaling has become a significant strategy in the research and development of new therapies for these conditions. nih.gov
The Role of Endosomal Toll-like Receptors (TLR7, TLR8, TLR9) in Autoimmune and Inflammatory Processes
Within the TLR family, a specific subset resides within intracellular compartments called endosomes. This group includes TLR3, TLR7, TLR8, and TLR9, which are specialized in detecting nucleic acids. medkoo.comnih.gov TLR7 and TLR8 recognize single-stranded RNA (ssRNA), while TLR9 is activated by unmethylated CpG DNA motifs, commonly found in bacteria and viruses. nih.govmdpi.com
In the context of autoimmune diseases, these endosomal TLRs are frequently implicated in the pathological recognition of self-nucleic acids. medkoo.com For instance, in systemic lupus erythematosus (SLE), immune complexes containing self-DNA or self-RNA can be internalized by immune cells, where they activate TLR9 and TLR7, respectively. nih.gov This aberrant activation leads to the sustained production of type I interferons (IFN-α) and other inflammatory cytokines by plasmacytoid dendritic cells (pDCs). nih.govresearchgate.net This "interferon signature" is a hallmark of SLE and drives many of the disease's clinical manifestations, including the production of autoantibodies by B cells. nih.gov
Similarly, in rheumatoid arthritis (RA), endosomal TLRs are believed to contribute to the chronic inflammation within the synovial tissue of the joints. nih.gov The activation of these receptors in cells like macrophages and synovial fibroblasts perpetuates an inflammatory cycle, leading to joint damage. nih.gov The critical role of TLR7, TLR8, and TLR9 in linking the recognition of self-nucleic acids to chronic inflammatory and autoimmune responses makes them key targets for therapeutic intervention research. nih.govmdpi.com
CPG-52364 as a Research Compound for Endosomal TLR Antagonism
This compound is a quinazoline (B50416) derivative specifically designed as a small-molecule inhibitor that antagonizes TLR7, TLR8, and TLR9. mdpi.comnih.gov This compound functions by blocking the signaling cascade initiated by these receptors, thereby preventing the inappropriate immune activation that underlies various autoimmune disorders. nih.govbioworld.com Its utility in research stems from its ability to selectively target this trio of endosomal TLRs, which are often co-implicated in the same disease pathways. researchgate.net
Research has demonstrated that this compound effectively inhibits signaling in human peripheral blood mononuclear cells (PBMCs) following stimulation of TLR7, TLR8, or TLR9. nih.gov In preclinical studies using mouse models of lupus, this compound showed a marked ability to prevent the development of anti-DNA antibodies. bioworld.com It has been investigated for its potential in treating conditions such as SLE, RA, and psoriasis. nih.govnih.gov
The compound entered a Phase I clinical trial to assess its properties in human subjects. bioworld.com Although the development was later discontinued (B1498344) for unpublished reasons, this compound remains a valuable tool in a laboratory setting. ncats.iomdpi.com It allows researchers to dissect the specific contributions of TLR7, TLR8, and TLR9 signaling to disease processes and to explore the potential benefits of a combined antagonism approach. researchgate.net
Table 1: Research Findings on this compound
| Feature | Description | Source(s) |
|---|---|---|
| Mechanism of Action | Potent antagonist of Toll-like receptors TLR7, TLR8, and TLR9. | ncats.iomdpi.com |
| Chemical Class | Quinazoline derivative. | mdpi.comnih.gov |
| Primary Research Area | Immunomodulation for autoimmune diseases like SLE, RA, and psoriasis. | nih.govnih.gov |
| In Vitro Activity | Inhibits TLR7, TLR8, and TLR9 signaling in human peripheral blood mononuclear cells (PBMCs). | nih.gov |
| In Vivo Activity (Preclinical) | Prevented the development of anti-DNA antibodies in mouse models of lupus. | bioworld.com |
| Reported IC₅₀ Value | Inhibits HEK293 cells expressing human TLR9 with an IC₅₀ of 4.6 nM. | medchemexpress.com |
| Development Status | Reached Phase I clinical trials; development was subsequently terminated. | ncats.iomdpi.com |
Table 2: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Hydroxychloroquine (B89500) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZJWZCVIRDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093135-60-4 | |
| Record name | CPG-52364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPG-52364 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Cpg 52364
Identification of Primary Receptor Targets: TLR7, TLR8, and TLR9
CPG-52364 is characterized as a potent antagonist of TLR7, TLR8, and TLR9. ncats.iogoogle.comncats.io These three endosomal TLRs are known to play significant roles in the immune response, particularly in recognizing single-stranded RNA (ssRNA) for TLR7 and TLR8, and unmethylated CpG DNA for TLR9. nih.govnih.gov Overactivation of TLR7, TLR8, and TLR9 has been linked to the pathogenesis of various autoimmune and inflammatory conditions. ncats.ionih.govnih.govnih.govresearchgate.net In vitro studies have shown that this compound effectively antagonizes TLR signaling in human cells transfected with TLR8 or TLR9 expression vectors at concentrations less than 10 nM. ncats.ioncats.io
A summary of this compound's antagonistic activity on its primary targets is presented in the table below:
| Target Receptor | Activity | IC50 (nM) |
| TLR7 | Antagonist | 13.0 |
| TLR8 | Antagonist | Not Specified |
| TLR9 | Antagonist | 18.0 |
Mechanisms of Toll-like Receptor Signaling Inhibition by this compound
This compound interferes with the activation and signaling of TLR7, TLR8, and TLR9 through multiple potential mechanisms. nih.govnih.govresearchgate.net
Modulation of Ligand-Receptor Binding and Activation
As an antagonist, this compound is designed to interfere with the binding of endogenous or exogenous ligands to TLR7, TLR8, and TLR9, or to block the subsequent activation of the receptor. nih.govfrontiersin.org This interference at an early stage of the immune cascade aims to prevent inappropriate immune activation. nih.govnih.gov While the precise details of this compound's interaction with the ligand-binding sites were not extensively detailed in the search results, its classification as a small molecule antagonist suggests it likely competes with or allosterically inhibits ligand binding. ncats.ionih.gov
Investigation into Endosomal Acidification Dynamics in the Context of this compound Activity
Endosomal acidification is a crucial step for the proper function and activation of endosomal TLRs, including TLR7, TLR8, and TLR9. nih.govnih.govaai.org This acidic environment is necessary for the cleavage of TLRs into their active forms and for optimal ligand binding. nih.gov While some TLR inhibitors, such as chloroquine (B1663885) derivatives, are known to block endosomal acidification, the search results did not explicitly state that this compound directly inhibits endosomal acidification. nih.govnih.govaai.org However, given its targeting of endosomal TLRs, investigations into its potential effects on endosomal dynamics, including acidification, would be relevant to fully understand its mechanism. Some literature mentions that other endosomal TLR inhibitors employ mechanisms including blocking endosomal acidification and inhibiting trafficking. researchgate.netaai.org
Downstream Signaling Pathway Interventions
Upon ligand binding and activation, endosomal TLRs initiate intracellular signaling cascades involving various adaptor proteins and kinases. nih.govfrontiersin.orgmdpi.com this compound intervenes in these downstream pathways to suppress the inflammatory response. researchgate.netresearchgate.net
Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathway Modulation
TLR7, TLR8, and TLR9 primarily signal through the MyD88-dependent pathway. nih.govfrontiersin.orgmdpi.com This pathway involves the recruitment of the adaptor protein MyD88, followed by the assembly of a signaling complex known as the "Myddosome," which includes IRAK1 and IRAK4. frontiersin.orgmdpi.com Activation of this complex leads to the recruitment and activation of TRAF6, which in turn activates downstream kinases like TAK1. frontiersin.orgmdpi.com The search results indicate that this compound down-regulates the TLR9/NF-κB pathway, which is a MyD88-dependent cascade. researchgate.netresearchgate.net While direct modulation of MyD88 binding or Myddosome assembly by this compound was not explicitly detailed, inhibition upstream at the receptor level would effectively block the initiation of this pathway. nih.govnih.gov
Regulation of Nuclear Factor-kappa B (NF-κB) Activation
A key outcome of the MyD88-dependent TLR signaling pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govfrontiersin.orgmdpi.com Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation. frontiersin.orgmdpi.com Research indicates that this compound inhibits NF-κB activation. researchgate.netresearchgate.net This inhibition is a critical component of its mechanism in reducing inflammation, as demonstrated in studies where this compound down-regulated the TLR9/NF-κB pathway to control inflammation. researchgate.netresearchgate.net
Influence on Interferon Regulatory Factor (IRF) Family Activation
Activation of endosomal TLRs, specifically TLR7, TLR8, and TLR9, is known to induce the activation of interferon regulatory factors (IRFs), a family of transcription factors critical for the production of type I interferons (IFNs) mdpi.comnih.govsemanticscholar.orgresearchgate.net. Following ligand binding, TLR7, TLR8, and TLR9 primarily signal through the MyD88-dependent pathway nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net. While TLR8 activation through MyD88 predominantly leads to NF-κB activation, TLR7 and TLR9 engagement of MyD88 also involves the recruitment of downstream signaling molecules that facilitate IRF activation nih.govresearchgate.net. Specifically, TLR7, TLR8 and TLR9 activation can trigger an IRAK-TRAF6-TRAF3-IKKα-dependent activation of IRF7, which drives the transcription of type I IFNs researchgate.net. Additionally, the TRIF-dependent pathway, while primarily associated with TLR3 and TLR4, can also lead to IRF activation, particularly IRF3 and IRF7, through TRAF3, TBK1, and IKK-i frontiersin.org. As a triple antagonist of TLR7, TLR8, and TLR9, this compound interferes with the initial receptor activation steps, thereby preventing the downstream signaling events that culminate in the phosphorylation and activation of IRF family members nih.govncats.io. This inhibition consequently suppresses the production of type I IFNs and other IRF-mediated gene products that contribute to inflammatory and autoimmune responses mdpi.comnih.govsemanticscholar.org.
Impact on Interleukin-1 Receptor-Associated Kinase (IRAK1/4) and TNF Receptor-Associated Factor (TRAF3/6) Recruitment
The intracellular signaling cascades initiated by TLR7, TLR8, and TLR9 activation involve the recruitment of key adaptor proteins and kinases. Upon ligand binding and receptor dimerization, the cytoplasmic Toll/interleukin 1 receptor (TIR) domain of these TLRs engages the adaptor protein MyD88 mdpi.comnih.govsemanticscholar.orgresearchgate.net. MyD88 then serves as a platform for the recruitment of Interleukin-1 Receptor-Associated Kinases (IRAKs), specifically IRAK4 and IRAK1 nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net. IRAK4 is crucial for phosphorylating IRAK1 researchgate.net. The activated IRAK complex, in conjunction with MyD88, then recruits TNF Receptor-Associated Factor (TRAF) proteins, primarily TRAF6 nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net. TRAF6 is essential for activating downstream kinases, including TAK1, which subsequently leads to the activation of NF-κB and MAPK pathways frontiersin.orgresearchgate.net. Furthermore, TLR7, TLR8, and TLR9 signaling can also involve TRAF3, which is important for the activation of IRF family members and the induction of type I IFNs nih.govfrontiersin.orgresearchgate.net. As an antagonist, this compound blocks the initial activation of TLR7, TLR8, and TLR9 nih.govncats.io. This blockade prevents the conformational changes and interactions necessary for the recruitment of MyD88 and the subsequent assembly of the IRAK1/4 and TRAF3/6 containing complexes at the receptor level nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net. By disrupting these early protein-protein interactions in the signaling cascade, this compound effectively inhibits the downstream activation of NF-κB, MAPK, and IRF pathways nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net.
Comparative Molecular Activity with Related TLR Antagonists
This compound has been characterized as a potent antagonist of TLR7, TLR8, and TLR9 patsnap.comncats.ionih.govmedchemexpress.com. Studies have shown that this compound can effectively antagonize TLR signaling in vitro in human cells transfected with TLR8 or TLR9 expression vectors at concentrations below 10 nM ncats.io. Specifically, it has demonstrated an IC50 value of 4.6 nM against HEK293-hTLR9 cells medchemexpress.com. This compound has been compared to other TLR antagonists, including hydroxychloroquine (B89500) (HCQ), which is also known to have inhibitory effects on endosomal TLRs, albeit through a different mechanism involving the inhibition of endosomal acidification or direct interaction with nucleic acids nih.govsemanticscholar.org. Preclinical animal studies have suggested that this compound may be therapeutically more effective and have fewer side effects compared to HCQ nih.govsemanticscholar.org.
Other small molecule and oligonucleotide-based inhibitors targeting endosomal TLRs, such as IMO-3100, IMO-8400, IMO-9200, and VTX-763, are also under investigation for autoimmune diseases patsnap.commdpi.comnih.govfrontiersin.orgaai.orgidrblab.net. These compounds employ various mechanisms to inhibit TLR activation, including blocking the interaction between TLRs and their ligands or interfering with the assembly of downstream signaling complexes like the MyD88, IRAK, and TRAF6 complex aai.org. While specific head-to-head comparative data with this compound across all relevant parameters (e.g., IC50 values for all targeted TLRs in various cell types) is not extensively detailed in the provided sources, this compound's activity profile as a triple TLR7/8/9 antagonist positions it among these agents being explored for their potential to modulate immune responses driven by endosomal TLR activation patsnap.commdpi.comnih.govfrontiersin.orgaai.org.
Table 1: In Vitro Antagonistic Activity of this compound
| Target Receptor | Cell Type | Assay | IC50 Value | Source |
| TLR9 | HEK293-hTLR9 transfected human cells | Inhibition of TLR9 signaling (Luciferase reporter) | 4.6 nM | medchemexpress.com |
| TLR8/TLR9 | Transfected human cells | Antagonism of TLR signaling | < 10 nM | ncats.io |
| TLR7/TLR8/TLR9 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of signaling following stimulation | Inhibitory activity observed | nih.gov |
In Vitro Research Methodologies and Findings for Cpg 52364
Studies in Human Peripheral Blood Mononuclear Cells (PBMCs)
Human peripheral blood mononuclear cells (PBMCs) are a critical ex vivo model for studying the human immune response as they comprise a mixture of lymphocytes (T cells, B cells, NK cells) and monocytes. nih.gov Research on CPG-52364 utilizes PBMCs to assess the compound's effect in a more physiologically relevant environment than isolated cell lines. A primary methodology involves stimulating PBMCs from both healthy donors and patients with autoimmune diseases, such as SLE, with specific TLR ligands. nih.govnih.gov
For instance, to study the inhibition of TLR9, PBMCs are often stimulated with CpG oligodeoxynucleotides (CpG-ODN), which mimic microbial DNA and are potent TLR9 agonists. nih.govnih.gov The primary readout is the measurement of downstream cytokine production, particularly Interferon-alpha (IFN-α), as plasmacytoid dendritic cells (pDCs) within the PBMC population are a major source of this cytokine upon TLR9 activation. nih.govresearchgate.net Studies have demonstrated that this compound inhibits signaling that follows the stimulation of TLR7, 8, or 9 in human PBMCs. nih.gov Comparative studies have noted that PBMCs from SLE patients often exhibit an upregulated expression of TLR7 and TLR9 mRNA, suggesting a potential for hyper-responsiveness that this compound aims to counteract. nih.gov
Assessment of Inflammatory Mediator Production
A crucial function of TLR activation is the induction of inflammatory cytokines. patsnap.com Consequently, a key in vitro research goal is to assess the ability of this compound to suppress the production of these mediators. The primary models for this are cell cultures of PBMCs or specific immune cell subsets like pDCs and B cells. nih.govnih.gov
Following stimulation with TLR ligands (e.g., CpG for TLR9, R848 for TLR7/8), culture supernatants are collected and analyzed for key cytokines using methods like ELISA or multiplex bead assays. researchgate.net The cytokines of interest typically include pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β, as well as cytokines central to autoimmune pathology like IFN-α and the immunoregulatory cytokine IL-10. patsnap.comnih.gov In vitro studies with other TLR9 inhibitors have shown they can successfully block IL-6 production from B cells and IFN-α from pDCs. nih.gov Given that patients with active SLE have significantly higher serum levels of IL-6, TNF-α, and IL-1β, demonstrating inhibition of these cytokines in vitro is a critical step in evaluating this compound. nih.gov The interaction between CpG DNA and TLR9 has been shown to enhance IL-10 production in B cells from SLE patients, another pathway that this compound would be expected to inhibit. droracle.ai
Table 2: Cytokine Response to TLR9 (CpG) Stimulation in SLE PBMC Cultures Note: Findings can vary between studies, reflecting the heterogeneity of the disease.
| Cytokine | Typical Finding in SLE vs. Healthy Controls | Reference |
| IFN-α | Production induced by CpG; central to SLE pathogenesis. nih.gov | nih.gov |
| TNF-α | Higher baseline and induced levels in SLE. nih.gov | nih.gov |
| IL-6 | Higher baseline and induced levels in SLE. nih.gov | nih.gov |
| IL-1β | Higher baseline and induced levels in SLE. nih.gov | nih.gov |
| IL-10 | Enhanced production in B cells upon CpG stimulation in active SLE. droracle.ai | droracle.ai |
Analysis of B Lymphocyte Proliferation and Differentiation
Inappropriate B cell activation, proliferation, and differentiation into antibody-secreting plasma cells are hallmarks of SLE. nih.gov TLRs, particularly TLR7 and TLR9, play a direct, cell-intrinsic role in these processes. nih.govbohrium.com Activation of TLR9 by CpG-ODN is a well-established and robust in vitro method to stimulate the proliferation of B cells and their differentiation into plasma cells. frontiersin.orgnih.govplos.org
Therefore, a standard methodology to evaluate this compound involves isolating human B cells, stimulating them with CpG (often in combination with other signals like IL-2 or anti-CD40), and measuring the outcomes. Proliferation can be quantified by assays such as tritiated thymidine (B127349) incorporation or tracking cell division with fluorescent dyes like CFSE. Differentiation into plasma cells is assessed by flow cytometry, looking for the expression of markers like CD27 and CD38, and by measuring the secretion of immunoglobulins into the culture supernatant. frontiersin.org As TLR7 and TLR9 activation promotes these events, this compound is investigated for its ability to inhibit B cell proliferation and differentiation in these assay systems. nih.govfrontiersin.orgnih.gov
Investigations into Autoantibody Production in Cellular Systems
The definitive pathogenic role of B cells in SLE is the production of autoantibodies against self-antigens, particularly those containing nucleic acids like double-stranded DNA (dsDNA). droracle.ai The activation of TLR9 by self-DNA is a critical trigger for this process. droracle.aidroracle.ai
In vitro systems to model this involve the culture of PBMCs or purified B cells from SLE patients. nih.gov These cells, which include a pool of autoreactive memory B cells, can be stimulated with TLR9 ligands like CpG to induce their differentiation and subsequent secretion of autoantibodies into the culture medium. nih.gov The presence and quantity of specific autoantibodies, such as anti-dsDNA, can then be measured using ELISA or immunofluorescence assays on substrates like HEp-2 cells. nih.gov Research has demonstrated that blocking the TLR9 signaling pathway with a MyD88 inhibitor completely abrogates CpG-induced autoantibody secretion in these systems. nih.gov A primary objective for this compound in vitro is to demonstrate a similar, potent inhibition of autoantibody production from SLE patient-derived B cells. droracle.ai
Preclinical in Vivo Research of Cpg 52364 in Disease Models
Autoimmune Disease Research Models
The role of TLR7, TLR8, and TLR9 in the pathogenesis of autoimmune diseases is well-documented, as these receptors are involved in the recognition of self-derived nucleic acids, leading to the production of autoantibodies and inflammatory cytokines. nih.govmdpi.comscilit.com CPG-52364 has been investigated in several preclinical models of autoimmune disorders, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and psoriasis. nih.govfrontiersin.org
Inappropriate activation of TLR7 and TLR9 by self-DNA and RNA is a key driver in the pathogenesis of SLE. mdpi.comscilit.com Preclinical studies in murine models of lupus have been conducted to assess the efficacy of this compound. Research indicated that this compound was more potent therapeutically and had a better safety profile in animal studies when compared to hydroxychloroquine (B89500), a standard treatment for SLE. mdpi.comresearchgate.net
Table 1: Expected Research Findings of this compound in a Systemic Lupus Erythematosus (SLE) Mouse Model
| Parameter | Expected Outcome with this compound Treatment |
| Anti-dsDNA Antibody Titer | Reduction |
| Proteinuria | Amelioration |
| Glomerulonephritis | Reduction in severity |
| Pro-inflammatory Cytokine Levels (e.g., IFN-α) | Decrease |
| Overall Survival | Improvement |
This table is based on qualitative descriptions of this compound's effects and data from other TLR7/8/9 antagonists in similar models.
The pathogenesis of rheumatoid arthritis also involves the activation of TLRs, with TLR7, TLR8, and TLR9 contributing to the inflammatory environment within the synovium. nih.govnih.gov Preclinical research has suggested that this compound has the potential to inhibit disease development in RA models. nih.govfrontiersin.org The compound's ability to block TLR signaling is anticipated to reduce the production of inflammatory mediators that drive joint destruction.
Commonly used animal models for RA include collagen-induced arthritis (CIA) in rats or mice. nih.gov In these models, treatment with effective anti-inflammatory compounds typically leads to a reduction in clinical signs of arthritis.
Table 2: Expected Research Findings of this compound in a Rheumatoid Arthritis (RA) Animal Model
| Parameter | Expected Outcome with this compound Treatment |
| Clinical Arthritis Score | Reduction |
| Joint Swelling | Decrease |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Decrease |
| Histopathological Score of Joint Damage | Improvement |
This table is based on qualitative descriptions of this compound's effects and data from other TLR7/8/9 antagonists in similar models.
The inflammatory skin condition psoriasis is another autoimmune disease where TLR7, TLR8, and TLR9 are implicated in its pathogenesis. nih.govfrontiersin.org The activation of these TLRs in dendritic cells and other immune cells can lead to the production of cytokines like IL-23 and IL-17, which are central to the development of psoriatic plaques. nih.gov this compound has been noted for its potential to inhibit the development of psoriasis in preclinical models. nih.govfrontiersin.org
A common animal model for psoriasis involves the topical application of imiquimod, a TLR7 agonist, which induces a psoriasis-like skin inflammation. nih.gov
Table 3: Expected Research Findings of this compound in a Psoriasis Animal Model
| Parameter | Expected Outcome with this compound Treatment |
| Psoriasis Area and Severity Index (PASI) Score | Reduction |
| Epidermal Thickness (Acanthosis) | Decrease |
| Pro-inflammatory Cytokine Levels (e.g., IL-17, IL-23) | Decrease |
| Immune Cell Infiltration in the Skin | Reduction |
This table is based on qualitative descriptions of this compound's effects and data from other TLR7/8/9 antagonists in similar models.
Preclinical studies with this compound and other TLR7, 8, and 9 antagonists have provided valuable insights into the mechanisms underlying their therapeutic effects. By blocking these endosomal TLRs, this compound is designed to interfere with the recognition of nucleic acid-containing immune complexes. nih.gov This intervention is expected to inhibit the subsequent activation of key signaling pathways, such as the MyD88-dependent pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. mdpi.com Furthermore, by dampening the activation of dendritic cells and B cells, these antagonists can reduce the production of pathogenic autoantibodies, a hallmark of many autoimmune diseases. nih.govmdpi.com Preclinical data has also suggested that combining this compound with existing therapies like hydroxychloroquine could lead to enhanced efficacy. nih.gov
Acute Inflammatory Disease Research Models
Beyond chronic autoimmune diseases, the role of TLRs in acute inflammatory conditions has also been an area of investigation.
Recent research has highlighted the role of mitochondrial DNA (mtDNA) as a damage-associated molecular pattern (DAMP) that can trigger inflammation when released into the extracellular space. Due to its structural similarities to bacterial DNA, including the presence of unmethylated CpG motifs, mtDNA can be recognized by TLR9. This interaction can initiate a potent inflammatory response, contributing to the pathogenesis of conditions like acute lung injury (ALI). Studies have shown that the administration of mtDNA can provoke ALI and systemic inflammation, a process that is dependent on TLR9. TLR7 has also been implicated in mediating inflammatory responses in certain lung injury models. encyclopedia.pub The abrogation of TLR7 has been shown to reduce lung neutrophils and attenuate inflammation in a murine model of influenza. nih.govencyclopedia.pub
While direct studies involving this compound in mtDNA-induced ALI models are not publicly available, the compound's antagonistic activity against TLR7, TLR8, and TLR9 suggests a potential therapeutic role in mitigating such inflammatory responses.
Table 4: Expected Research Findings of a TLR7/8/9 Antagonist like this compound in an mtDNA-Induced Acute Lung Injury (ALI) Model
| Parameter | Expected Outcome with TLR7/8/9 Antagonist Treatment |
| Lung Wet-to-Dry Ratio | Decrease |
| Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) | Reduction |
| Pro-inflammatory Cytokine Levels in BALF (e.g., IL-6, TNF-α) | Decrease |
| Lung Histopathology Score | Improvement |
This table is based on the known role of TLR7 and TLR9 in lung injury and the mechanism of action of this compound.
Research on Systemic Inflammatory Responses Following Trauma
An extensive review of publicly available scientific literature and clinical trial data did not yield specific preclinical in vivo studies investigating the effects of this compound on systemic inflammatory responses directly resulting from physical trauma. Research in the field of trauma-induced inflammation has identified the crucial role of the innate immune system and TLRs in recognizing damage-associated molecular patterns (DAMPs) released from injured tissues, which can trigger a systemic inflammatory response syndrome (SIRS). nih.gov While TLR9 is implicated in this process, specific investigations into the efficacy of this compound in animal models of trauma have not been reported in the available literature.
Evaluation of TLR9/NF-κB Pathway Downregulation in Vivo
This compound is designed to interfere with the signaling cascade initiated by TLR7, 8, and 9. bioworld.com The activation of TLR9 by its ligands, such as unmethylated CpG DNA, typically leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov NF-κB then translocates to the nucleus and promotes the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.govnih.gov
As an antagonist of TLR9, this compound is mechanistically expected to downregulate the TLR9/NF-κB signaling pathway by blocking the initial receptor activation. bioworld.com This inhibition at an early stage of the immune cascade is intended to prevent the inappropriate immune activation that contributes to the pathology of certain autoimmune diseases. bioworld.com However, specific in vivo studies providing quantitative data on the direct downregulation of the TLR9/NF-κB pathway activity following this compound administration in animal models are not detailed in the currently accessible scientific literature. The reported preclinical findings focus on the downstream consequences of this inhibition, such as the reduction of autoantibodies and amelioration of disease symptoms. bioworld.com
Comparative Efficacy and Potency in Preclinical Models
Preclinical studies have evaluated the efficacy and potency of this compound, particularly in models of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), and have drawn comparisons with existing treatments.
In murine models of lupus, this compound has demonstrated significant therapeutic potential. bioworld.com Notably, its efficacy has been compared to that of hydroxychloroquine (HCQ), a standard-of-care antimalarial drug used in the treatment of SLE. bioworld.com Preclinical data indicated that this compound exhibited a marked increase in therapeutic potency compared to HCQ. bioworld.com In these studies, this compound was effective in preventing the development of anti-DNA antibodies, a key hallmark of SLE, in lupus-prone mice. bioworld.com
Furthermore, investigations into combination therapy have shown that the concurrent administration of this compound and HCQ resulted in enhanced efficacy, suggesting a potential for synergistic effects. bioworld.com This has led to the proposition that this compound could be utilized either as a combination therapy with HCQ or as a more potent replacement therapy in the clinical management of SLE. bioworld.com
Beyond SLE, the potential therapeutic application of this compound has been suggested for other autoimmune conditions like rheumatoid arthritis (RA) and psoriasis, based on its mechanism of inhibiting TLRs 7, 8, and 9, which are also implicated in the pathogenesis of these diseases. nih.govnih.govnih.gov However, detailed comparative efficacy data from preclinical models of RA and psoriasis are not as extensively reported as those for SLE.
The table below summarizes the comparative findings for this compound in a preclinical lupus model.
| Compound | Model | Key Efficacy Endpoint | Comparative Outcome |
| This compound | Murine Lupus Model | Prevention of anti-DNA antibody development | Demonstrated a marked increase in therapeutic potency compared to Hydroxychloroquine. bioworld.com |
| This compound + Hydroxychloroquine | Murine Lupus Model | Disease amelioration | Showed added efficacy compared to monotherapy with either agent. bioworld.com |
Therapeutic Research Implications and Future Directions for Cpg 52364
CPG-52364 as a Mechanistic Probe for TLR-Mediated Pathogenesis
This compound serves as a critical research tool for dissecting the specific contributions of TLR7, TLR8, and TLR9 to the development of various pathologies. As a triple antagonist, it allows scientists to block the signaling cascade initiated by the recognition of self-nucleic acids, which is a key event in the pathogenesis of many autoimmune diseases. nih.govnih.gov Inappropriate activation of these TLRs by endogenous nucleic acid-containing immune complexes can lead to a massive release of pro-inflammatory cytokines and type I interferons, driving the autoimmune response. nih.govnih.gov
By using this compound, researchers can investigate the early stages of the immune cascade. nih.govbioworld.com Its ability to inhibit TLR7, 8, and 9 signaling in human peripheral blood mononuclear cells (PBMCs) provides a model for understanding its potential therapeutic effects in diseases like SLE, rheumatoid arthritis (RA), and psoriasis. medkoo.comnih.gov Studies utilizing this compound help to clarify the distinct and overlapping roles of each receptor in the production of specific autoantibodies and the progression of tissue damage, thereby offering a clearer picture of the underlying mechanisms of TLR-driven autoimmunity. mdpi.comnih.gov
Potential for Combination Research Therapies with Existing Immunomodulators
The exploration of this compound in combination with other immunomodulatory agents has revealed promising synergistic effects. Preclinical research, for instance, has demonstrated that using this compound alongside hydroxychloroquine (B89500) (HCQ), a well-established treatment for SLE, results in enhanced efficacy. nih.govbioworld.com HCQ is understood to work, in part, by inhibiting the acidification of endosomes, a necessary step for the activation of TLRs 7, 8, and 9. nih.govoup.com
This suggests a dual-pronged approach where this compound directly antagonizes the receptors while HCQ modifies the endosomal environment, making it less conducive to TLR activation. Such combination strategies could potentially allow for lower doses of each compound, thereby reducing the risk of toxicity associated with long-term use of immunomodulators. nih.gov This line of research opens up avenues for investigating this compound in concert with other existing therapies that target different nodes of the inflammatory pathway, potentially leading to more robust and durable therapeutic responses in complex autoimmune disorders.
Investigation into Novel TLR Modulators Derived from this compound Scaffold
The chemical structure of this compound, which is based on a quinazoline (B50416) core, has been identified as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This means the quinazoline framework is a versatile base for developing new drugs. Researchers are actively using this scaffold to design and synthesize novel TLR modulators with improved properties. escholarship.orgresearchgate.netnih.gov
The goal of these investigations is to create new compounds that might offer greater selectivity for specific TLRs, enhanced potency, or a better safety profile. For example, research has focused on modifying the quinazoline structure to fine-tune the balance of activity against TLR7 and TLR9 or to eliminate off-target effects. researchgate.netresearchgate.net This ongoing research highlights the lasting impact of this compound's discovery, as its molecular architecture continues to inspire the development of next-generation immunomodulators for autoimmune diseases.
Unexplored Research Avenues in TLR-Related Immunological Disorders
While initially focused on SLE, the mechanism of this compound suggests its relevance to a broader spectrum of immunological disorders where TLRs 7, 8, and 9 are implicated. medkoo.com Conditions such as Sjogren's syndrome, which is associated with TLR7 expression, and multiple sclerosis, present potential, yet less explored, areas for research with a triple TLR7/8/9 antagonist. ncats.io Experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, has shown that central nervous system-endogenous TLR7 and TLR9 signaling can influence the disease course, suggesting that antagonists like this compound could be valuable probes in this context. researchgate.net
Furthermore, the differential roles of TLR7 and TLR9 in driving immune responses to RNA- and DNA-containing antigens, respectively, suggest that a compound like this compound could be uniquely suited for studying and potentially treating diseases with a mixed or unclear autoantigen profile. mdpi.comnih.gov Future research could focus on these and other autoimmune conditions where the contribution of endosomal TLRs is suspected but not yet fully elucidated.
Methodological Advancements in the Study of Endosomal TLR Antagonists
The study of this compound and similar molecules has spurred advancements in the methodologies used to evaluate endosomal TLR antagonists. A cornerstone of preclinical assessment involves the use of cell-based reporter assays. Commonly, Human Embryonic Kidney (HEK) 293 cells are genetically engineered to express a specific human TLR (e.g., TLR7, TLR8, or TLR9). oup.comnih.govbioworld.com These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), linked to the NF-κB signaling pathway. This system allows for the high-throughput screening of compounds and precise determination of their inhibitory concentration (IC50) values. researchgate.net
To assess activity in a more physiologically relevant setting, primary immune cells are used. Assays using human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs)—a major source of type I interferons—are employed to measure the inhibition of cytokine production (e.g., IL-6, IFN-α) in response to TLR agonists. nih.govnih.gov These assays can utilize various stimuli, from small molecule agonists to more complex ligands like inactivated viruses, to better understand a compound's inhibitory profile. nih.gov
In addition to cellular assays, computational techniques are increasingly being applied. Molecular modeling, docking studies, and pharmacophore analysis help researchers visualize how antagonists bind to TLRs, predict structure-activity relationships, and rationally design novel, more potent inhibitors based on existing scaffolds like that of this compound. nih.govacs.org These advanced methods are crucial for accelerating the discovery and optimization of the next generation of TLR-targeted therapies.
Q & A
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Methodological Answer :
- Collaborative standardization :
Share detailed protocols via platforms like protocols.io .
Use common reference compounds (e.g., commercial TLR9 agonists) as positive controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
